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Compound of Interest

Compound Name: 2-Bromo-6-chloropyrazine

Cat. No.: B1287920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-6-chloropyrazine is a halogenated heterocyclic compound with the molecular

formula C₄H₂BrClN₂ and a molecular weight of 193.43 g/mol . Its structure, featuring a pyrazine

ring substituted with both bromine and chlorine atoms, makes it a valuable building block in

medicinal chemistry and materials science. The distinct electronic properties endowed by the

two different halogen substituents, along with the nitrogen atoms in the pyrazine ring, offer

multiple sites for chemical modification, rendering it a versatile intermediate in the synthesis of

more complex molecules, including potential pharmaceutical agents and functional materials.

This guide provides an in-depth overview of the spectroscopic data for 2-bromo-6-
chloropyrazine, alongside detailed experimental protocols for acquiring such data. While

publicly available spectra for this specific compound are scarce, this document outlines the

expected spectral characteristics based on its structure and provides methodologies derived

from relevant literature for its analysis.

Molecular Structure and Properties
The chemical structure of 2-Bromo-6-chloropyrazine is foundational to understanding its

spectroscopic signature.
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Property Value

Molecular Formula C₄H₂BrClN₂

Molecular Weight 193.43 g/mol

CAS Number 916791-07-6

Canonical SMILES C1=C(N=C(C(=N1)Br)Cl)

InChI Key UZAXEXBMDHIXNU-UHFFFAOYSA-N

Spectroscopic Data (Predicted)
Due to the limited availability of public spectral data for 2-Bromo-6-chloropyrazine, the

following tables summarize the predicted data based on the analysis of its chemical structure

and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple, showing two signals

corresponding to the two protons on the pyrazine ring.

Predicted Chemical
Shift (δ) ppm

Multiplicity Number of Protons Assignment

8.5 - 8.7 Singlet 1 H-3 or H-5

8.5 - 8.7 Singlet 1 H-3 or H-5

The exact chemical shifts of the two singlets would be very close and may require a high-

resolution instrument to resolve.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show four distinct signals for the four

carbon atoms of the pyrazine ring.
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Predicted Chemical Shift (δ) ppm Assignment

150 - 155 C-2 (C-Br)

145 - 150 C-6 (C-Cl)

135 - 140 C-3 or C-5

135 - 140 C-3 or C-5

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of

the aromatic ring and the carbon-halogen bonds.

Predicted Wavenumber (cm⁻¹) Bond Vibration

3100 - 3000 C-H stretch (aromatic)

1600 - 1450 C=C and C=N stretching (aromatic ring)

1200 - 1000 C-H in-plane bending

850 - 750 C-Cl stretch

700 - 550 C-Br stretch

Below 900 Ring bending vibrations

Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to

the presence of bromine and chlorine.
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m/z Ion Notes

192, 194, 196 [M]⁺
Molecular ion with isotopic

pattern for Br and Cl

163, 165 [M-Cl]⁺
Fragment ion after loss of

chlorine

113 [M-Br]⁺
Fragment ion after loss of

bromine

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are based on standard laboratory practices and information gleaned from patent

literature describing the use of 2-bromo-6-chloropyrazine.[1]

NMR Spectroscopy
Instrumentation: A 400 MHz NMR spectrophotometer (e.g., Jeol 400-MHz NMR) is suitable for

acquiring both ¹H and ¹³C NMR spectra.[1]

Sample Preparation:

Weigh approximately 5-10 mg of 2-bromo-6-chloropyrazine.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in an NMR tube.

Use the solvent peak as an internal reference (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C;

DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).[1]

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse program for proton NMR.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
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Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Jasco-FTIR-4100) is

appropriate for this analysis.[1]

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-bromo-6-chloropyrazine with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

IR Spectrum Acquisition:

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum should be reported in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
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Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable

for this analysis (e.g., Shimadzu LCMS LC-210EV with an API-ES ionization source).[1]

Sample Preparation:

Prepare a dilute solution of 2-bromo-6-chloropyrazine in a suitable solvent such as

methanol or acetonitrile.

The concentration should be in the range of 1-10 µg/mL.

Mass Spectrum Acquisition:

Infuse the sample solution directly into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode.

Set the mass range to scan from m/z 50 to 300 to observe the molecular ion and potential

fragments.

The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2-Bromo-6-chloropyrazine.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-Bromo-6-
chloropyrazine.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

and detailed experimental protocols for the analysis of 2-Bromo-6-chloropyrazine. While

experimental spectra are not readily available in the public domain, the predicted data and

standardized methodologies presented herein offer a solid foundation for researchers,

scientists, and drug development professionals working with this important chemical
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intermediate. The structural information derived from these spectroscopic techniques is crucial

for confirming the identity and purity of the compound, which is a prerequisite for its application

in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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